molecular formula C8H9BrOS B3021719 Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- CAS No. 122654-17-5

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-

Cat. No. B3021719
CAS RN: 122654-17-5
M. Wt: 233.13 g/mol
InChI Key: KDTVMNGHHHHLSC-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-, also known as 2-bromo-1-(2,5-dimethyl-3-thienyl)ethanone, is a chemical compound with the molecular formula C8H9BrOS . It has a molecular weight of 233.13 .


Molecular Structure Analysis

The InChI code for Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- is 1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)- has a melting point of 47-49°C . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Thiophene derivatives, including 2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone, serve as essential building blocks in organic synthesis. Researchers utilize them to construct more complex molecules. The compound’s unique structure, containing a five-membered thiophene ring, allows for diverse functionalization and subsequent modification. It acts as a versatile intermediate, enabling the creation of novel organic compounds .

Biologically Active Compounds

2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone has fascinated scientists due to its potential as a class of biologically active compounds. These analogs play a crucial role in medicinal chemistry, where researchers seek to improve advanced compounds with various biological effects. The compound’s structure and reactivity make it an attractive starting point for designing pharmacologically relevant molecules .

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors, including materials science and engineering .

Organic Semiconductors and Optoelectronics

Molecules containing the thiophene ring system contribute significantly to organic electronics. Researchers use them in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. The compound’s electronic properties make it suitable for these applications .

Pharmacological Properties

Thiophene-based compounds often exhibit pharmacological activities. For instance:

Drug Development and Analog Design

Thiophene-based drugs have been successful in various therapeutic areas. Examples include:

properties

IUPAC Name

2-bromo-1-(2,5-dimethylthiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTVMNGHHHHLSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459842
Record name Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-

CAS RN

122654-17-5
Record name Ethanone, 2-bromo-1-(2,5-dimethyl-3-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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